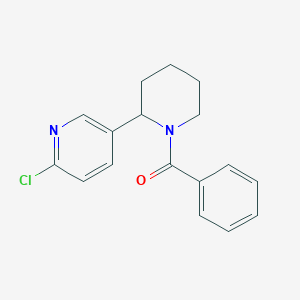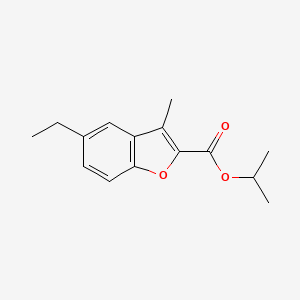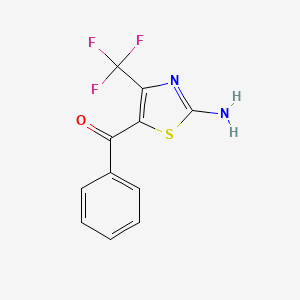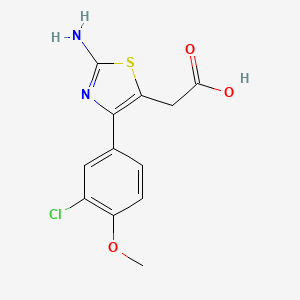
4-Nitro-3-(p-tolyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-3-(p-tolyl)-1H-pirazol es un compuesto orgánico que pertenece a la familia del pirazol. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en el anillo. La presencia de un grupo nitro y un grupo p-tolilo en la estructura del 4-Nitro-3-(p-tolyl)-1H-pirazol lo convierte en un compuesto de interés en varios campos de la investigación científica y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Nitro-3-(p-tolyl)-1H-pirazol generalmente implica la reacción de p-tolilhیدرازین con una cetona nitro-sustituida. La reacción se lleva a cabo en condiciones ácidas o básicas, dependiendo de los reactivos específicos utilizados. Comúnmente, la reacción se realiza en presencia de un catalizador para mejorar el rendimiento y la selectividad del producto deseado.
Métodos de producción industrial
En entornos industriales, la producción de 4-Nitro-3-(p-tolyl)-1H-pirazol puede implicar procesos de lotes a gran escala o continuos. La elección del método depende de factores como el costo, la eficiencia y las consideraciones ambientales. El uso de principios de química verde, como las reacciones sin disolventes y los catalizadores reciclables, se está adoptando cada vez más para minimizar el impacto ambiental del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Nitro-3-(p-tolyl)-1H-pirazol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede oxidar aún más para formar derivados de nitroso u otros derivados de estado de oxidación superior.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica, como nitración, halogenación y sulfonación.
Reactivos y condiciones comunes
Oxidación: Los oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los reductores comunes incluyen hidrógeno gaseoso con un catalizador de paladio, borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución electrofílica generalmente requieren ácidos o bases fuertes como catalizadores y se llevan a cabo en condiciones controladas de temperatura.
Principales productos formados
Oxidación: Formación de derivados de nitroso u otros productos oxidados.
Reducción: Formación de 4-amino-3-(p-tolyl)-1H-pirazol.
Sustitución: Formación de varios derivados sustituidos dependiendo del electrófilo específico utilizado.
Aplicaciones Científicas De Investigación
4-Nitro-3-(p-tolyl)-1H-pirazol tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas orgánicas más complejas y como un reactivo en varias reacciones químicas.
Biología: Estudiado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente como un compuesto líder para el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-Nitro-3-(p-tolyl)-1H-pirazol implica su interacción con objetivos y vías moleculares específicas. El grupo nitro puede sufrir reacciones redox, lo que lleva a la generación de especies reactivas de oxígeno (ROS) que pueden inducir estrés oxidativo en las células. El compuesto también puede interactuar con enzimas y receptores, modulando su actividad y conduciendo a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
4-Nitro-1H-pirazol: Carece del grupo p-tolilo, lo que lo hace menos hidrofóbico y potencialmente menos bioactivo.
3-(p-Tolyl)-1H-pirazol: Carece del grupo nitro, lo que da como resultado una reactividad química y propiedades biológicas diferentes.
4-Amino-3-(p-tolyl)-1H-pirazol: Una forma reducida de 4-Nitro-3-(p-tolyl)-1H-pirazol con diferentes actividades químicas y biológicas.
Unicidad
4-Nitro-3-(p-tolyl)-1H-pirazol es único debido a la presencia de ambos grupos nitro y p-tolilo, que confieren una reactividad química y propiedades biológicas distintas. La combinación de estos grupos funcionales lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C10H9N3O2 |
|---|---|
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
5-(4-methylphenyl)-4-nitro-1H-pyrazole |
InChI |
InChI=1S/C10H9N3O2/c1-7-2-4-8(5-3-7)10-9(13(14)15)6-11-12-10/h2-6H,1H3,(H,11,12) |
Clave InChI |
GCDGOJTYGSVWQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C=NN2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11812676.png)



![tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B11812701.png)





![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxolane](/img/structure/B11812726.png)


![4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11812747.png)
